3-methyl-1-(3-methylphenyl)-1H-pyrazol-5-ol 3-methyl-1-(3-methylphenyl)-1H-pyrazol-5-ol
Brand Name: Vulcanchem
CAS No.: 35496-20-9
VCID: VC13278703
InChI: InChI=1S/C11H12N2O/c1-8-4-3-5-10(6-8)13-11(14)7-9(2)12-13/h3-7,12H,1-2H3
SMILES: CC1=CC(=CC=C1)N2C(=O)C=C(N2)C
Molecular Formula: C11H12N2O
Molecular Weight: 188.23 g/mol

3-methyl-1-(3-methylphenyl)-1H-pyrazol-5-ol

CAS No.: 35496-20-9

Cat. No.: VC13278703

Molecular Formula: C11H12N2O

Molecular Weight: 188.23 g/mol

* For research use only. Not for human or veterinary use.

3-methyl-1-(3-methylphenyl)-1H-pyrazol-5-ol - 35496-20-9

Specification

CAS No. 35496-20-9
Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
IUPAC Name 5-methyl-2-(3-methylphenyl)-1H-pyrazol-3-one
Standard InChI InChI=1S/C11H12N2O/c1-8-4-3-5-10(6-8)13-11(14)7-9(2)12-13/h3-7,12H,1-2H3
Standard InChI Key QOPQOFUQARNUMN-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)N2C(=O)C=C(N2)C
Canonical SMILES CC1=CC(=CC=C1)N2C(=O)C=C(N2)C

Introduction

Chemical Identity and Structural Features

IUPAC Name and Molecular Formula

The compound is systematically named 3-methyl-1-(3-methylphenyl)-1H-pyrazol-5-ol, with the molecular formula C₁₁H₁₂N₂O. Its structure consists of a pyrazole ring substituted with a hydroxyl group (C5), a methyl group (C3), and a 3-methylphenyl group (N1). The phenyl ring's methyl substituent at the meta position introduces steric and electronic effects that influence reactivity .

Crystallographic and Stereochemical Properties

X-ray diffraction studies of analogous compounds, such as 3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol, reveal a planar pyrazole ring with dihedral angles of 5.2°–8.7° relative to the phenyl ring. The 3-methyl group on the phenyl ring in the target compound likely increases torsional strain, affecting packing efficiency in the crystal lattice .

Table 1: Comparative Physicochemical Properties of Pyrazole Derivatives

Property3-Methyl-1-(3-methylphenyl)-1H-pyrazol-5-ol3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol3-Methyl-1-phenyl-1H-pyrazol-5-ol
Molecular Weight (g/mol)188.23188.23174.20
Melting Point (°C)220–224*132 220–224
Boiling Point (°C)309.7 ± 22.0 333.1 309.7 ± 22.0
Density (g/cm³)1.15*1.15 1.107
LogP0.42–0.89*0.42 0.42
*Estimated based on structural analogs .

Synthetic Methodologies

Conventional Cyclization Routes

The synthesis typically begins with the condensation of 3-methylphenylhydrazine and ethyl acetoacetate under acidic conditions. For example, in a patent by , a related compound, 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine, was synthesized via cyclization using methanesulfonic acid, avoiding pyridine. Adapting this method, the target compound can be obtained by substituting phenylhydrazine with 3-methylphenylhydrazine:

3-Methylphenylhydrazine+Ethyl acetoacetateH+3-Methyl-1-(3-methylphenyl)-1H-pyrazol-5-ol+Ethanol\text{3-Methylphenylhydrazine} + \text{Ethyl acetoacetate} \xrightarrow{\text{H}^+} \text{3-Methyl-1-(3-methylphenyl)-1H-pyrazol-5-ol} + \text{Ethanol}

Key steps include:

  • Cyclization: Conducted at 50–55°C for 60 minutes .

  • Work-up: Washing with sodium bicarbonate and water to remove acidic byproducts .

  • Crystallization: Achieved by cooling to 0–5°C, yielding a purity >98% .

Green Chemistry Approaches

Solvent-free protocols using ionic liquids like [Et₃NH][HSO₄] have been reported for analogous pyrazoles. These methods reduce reaction times from 12 hours to 2–3 hours and improve yields by 15–20% compared to traditional routes . For instance:

Yield=89% using [Et₃NH][HSO₄] (5 mol%) at 80°C under solvent-free conditions[9].\text{Yield} = 89\% \text{ using [Et₃NH][HSO₄] (5 mol\%) at 80°C under solvent-free conditions}[9].

Physicochemical and Spectroscopic Characterization

Thermal Stability

The compound decomposes at temperatures above 300°C, as evidenced by thermogravimetric analysis (TGA) of similar structures. The 3-methylphenyl group enhances thermal stability compared to the unsubstituted phenyl analog (decomposition at 290°C) .

Spectroscopic Data

  • IR (KBr): Broad peak at 3200–3400 cm⁻¹ (O–H stretch), 1650 cm⁻¹ (C=O of enol tautomer), and 1550 cm⁻¹ (C=N pyrazole) .

  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.28 (s, 3H, CH₃), 2.39 (s, 3H, Ar–CH₃), 5.92 (s, 1H, pyrazole-H), 7.21–7.45 (m, 4H, Ar–H) .

  • ¹³C NMR: δ 18.9 (CH₃), 21.7 (Ar–CH₃), 98.2 (C5), 138.4–145.1 (pyrazole and aromatic carbons) .

Applications in Pharmaceutical and Agrochemical Research

Agrochemical Intermediates

The compound serves as a precursor to herbicides and fungicides. For example, reaction with chloroacetone yields 3-methyl-1-(3-methylphenyl)-5-(prop-2-en-1-yl)-1H-pyrazole, a broad-spectrum fungicide effective against Phytophthora infestans at 50 ppm .

Table 2: Biological Activity of Selected Derivatives

DerivativeTarget Organism/Cell LineIC₅₀/EC₅₀Reference
Pyranopyrazole 4cNUGC (gastric cancer)40 nM
Pyridine 11cDLDI (colon cancer)60 nM
Allyl-pyrazole fungicidePhytophthora infestans50 ppm

Recent Advances in Functionalization

Trifluoromethylthiolation

Bismuth(III)-promoted trifluoromethylthiolation using PhNHSCF₃ introduces -SCF₃ groups at the C4 position, yielding derivatives with enhanced bioactivity. Reaction conditions: BiCl₃ (10 mol%), CH₂Cl₂, 25°C, 12 hours (Yield: 78–85%) .

Multicomponent Reactions (MCRs)

MCRs with aldehydes and malononitrile produce pyrano[2,3-c]pyrazole derivatives. For example:

3-Methyl-1-(3-methylphenyl)-1H-pyrazol-5-ol+4-Cl-benzaldehyde+malononitrileEtOHPyrano[2,3-*c*]pyrazole(Yield: 82%)[4].\text{3-Methyl-1-(3-methylphenyl)-1H-pyrazol-5-ol} + \text{4-Cl-benzaldehyde} + \text{malononitrile} \xrightarrow{\text{EtOH}} \text{Pyrano[2,3-*c*]pyrazole} \quad (\text{Yield: 82\%})[4].

Environmental and Regulatory Considerations

Toxicity Profile

The compound exhibits low acute toxicity (LD₅₀ > 2000 mg/kg in rats) but shows moderate ecotoxicity to aquatic organisms (EC₅₀: 12 mg/L for Daphnia magna) . Proper handling requires PPE to avoid inhalation or dermal exposure.

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